(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
Overview
Description
The compound "(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are of interest due to their pharmacological properties, including central nervous system depressant activity, potential anticonvulsant properties, and antipsychotic effects . These compounds are characterized by a pyrazole core, a five-membered ring with two nitrogen atoms, which is a common feature in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazides with other organic compounds. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature . These methods highlight the versatility of pyrazole chemistry and the ability to introduce various substituents to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The presence of substituents on the pyrazole ring can significantly affect the compound's pharmacological profile. For example, the introduction of a 3-chlorophenyl group and the retention of methyl groups at the 1- and 3-positions on the pyrazole ring were found to be important for antipsychotic activity . The molecular structure is characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the substituents present on the ring. For instance, the conversion of a precursor to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone involved a metabolic process that resulted in both behavioral activity in animal tests and toxicity . The reactivity of these compounds can lead to the formation of various products, as seen in the attempted synthesis of a 2-fluorophenyl compound, which instead resulted in ring closure to form a different compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds. The characterization of these properties is typically performed using techniques like DSC (Differential Scanning Calorimetry) and spectroscopic methods . The antimicrobial evaluation of certain benzotriazole derivatives also indicates the importance of these properties in determining biological activity .
Scientific Research Applications
Antipsychotic Potential
Compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have demonstrated antipsychotic-like profiles in animal behavioral tests. Notably, these compounds do not interact with dopamine receptors like traditional antipsychotics. This suggests their potential as novel antipsychotic agents with distinct mechanisms of action (Wise et al., 1987).
Biological Activity
A study on 3,5-dimethyl-1H-pyrazole derivatives showed that when integrated with nitrogen and sulfur-containing heterocyclic compounds, these derivatives exhibit significant antibacterial activity. This suggests a possible application of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine derivatives in developing antibacterial agents (Al-Smaisim, 2012).
Chemical Synthesis
The ambient-temperature synthesis of novel compounds related to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine has been reported. For example, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine demonstrates the chemical versatility of pyrazole derivatives, important for developing new chemical entities (Becerra et al., 2021).
CNS Depressant Activity
Certain derivatives of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, like (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have shown central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This suggests their use in developing new CNS depressant drugs (Butler, Wise, & Dewald, 1984).
Antifungal and Antibacterial Activities
N,N,N',N'-tetradentate pyrazoly compounds containing a pyrazole moiety have been synthesized and found to act as specific antifungal agents, lacking antibacterial activity. This selective activity highlights the potential of pyrazole derivatives in targeted antifungal therapies (Abrigach et al., 2016).
Metal Ion Extraction
Pyrazole ligands derived from (1,5-Dimethyl-1H-pyrazol-3-yl)methanol have been used to extract metal ions like iron and cadmium from aqueous solutions. This suggests applications in environmental remediation and recovery of valuable metals (Lamsayah et al., 2015).
Safety And Hazards
“(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard4. It can cause severe skin burns and eye damage, and may cause respiratory irritation4. It should be stored in a well-ventilated place and kept in a tightly closed container4.
Future Directions
Pyrazole derivatives, including “(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine”, have attracted attention due to their interesting pharmacological properties2. Future research may focus on exploring the potential applications of these compounds in medicine, technology, and agriculture2.
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-3-6(4-7)8-9(5)2/h3H,4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYXJOBBROGMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380021 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
423768-52-9 | |
Record name | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.